

# The Precipitous Fall of Beloranib: A Technical Analysis of Clinical Trial Terminations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Beloranib hemioxalate |           |  |  |  |  |
| Cat. No.:            | B057159               | Get Quote |  |  |  |  |

#### For Immediate Release

BOSTON, MA – November 7, 2025 – A comprehensive review of the historical context surrounding the clinical trial terminations of the once-promising anti-obesity drug, beloranib, reveals a stark narrative of significant efficacy overshadowed by a critical and ultimately fatal safety signal: an increased risk of venous thromboembolic events (VTEs). This in-depth guide provides a technical analysis of the key clinical trials, the timeline of events leading to the program's cessation, and the proposed biological mechanisms underlying both the drug's intended effects and its severe adverse reactions.

Developed by Zafgen, Inc., beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, demonstrated impressive weight loss and improvement in hyperphagia in challenging patient populations, including those with Prader-Willi syndrome (PWS), a rare genetic disorder characterized by insatiable hunger.[1][2] However, the promising results were derailed by an emergent pattern of life-threatening blood clots, culminating in a complete clinical hold by the U.S. Food and Drug Administration (FDA) and the eventual discontinuation of the drug's development.[3][4]

# A Promising Start: Efficacy Across Multiple Obese Populations

Beloranib's mechanism of action, the inhibition of MetAP2, was novel in the field of obesity. This enzyme is involved in the processing of new proteins, and its inhibition was shown to



reduce the production of fatty acids and promote the use of stored fat for energy.[5][6] This unique mechanism translated into significant and rapid weight loss in several clinical trials.

## **Key Clinical Trials:**

- ZAF-311 (bestPWS): This pivotal Phase 3 trial in patients with Prader-Willi syndrome was a randomized, double-blind, placebo-controlled study.[1][2][7] Patients received twice-weekly subcutaneous injections of either 1.8 mg or 2.4 mg of beloranib or a placebo.[2][7] The trial was designed to assess changes in hyperphagia-related behaviors, as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT), and body weight.[1][2]
- ZAF-203: This Phase 2b trial evaluated beloranib in patients with severe obesity complicated by type 2 diabetes.[3][5] It was a randomized, double-blind, placebo-controlled study where patients received twice-weekly subcutaneous injections of 1.2 mg or 1.8 mg of beloranib or placebo.[5] The primary endpoint was the change in total body weight.[5]
- ZAF-221: This Phase 2a trial investigated beloranib in patients with hypothalamic injury-associated obesity (HIAO), a rare and difficult-to-treat form of obesity.[8][9][10] This randomized, double-blind, placebo-controlled study administered 1.8 mg of beloranib or placebo twice weekly.[4][8]

## The Unraveling: A Clear and Present Danger of Thrombosis

Despite the promising efficacy data, a concerning safety signal began to emerge across the beloranib clinical development program. An imbalance of VTEs, including deep vein thrombosis (DVT) and pulmonary embolism (PE), was observed in patients receiving beloranib compared to placebo.

The situation escalated tragically during the ZAF-311 trial. In October 2015, Zafgen reported the death of a patient in the trial who was later confirmed to have been receiving beloranib.[11] This event prompted the FDA to place a partial clinical hold on the beloranib investigational new drug (IND) application.[11] Following a second patient death in the open-label extension of the ZAF-311 study in December 2015, also due to pulmonary embolism, the FDA imposed a complete clinical hold on all beloranib trials.[3][4][12]



Faced with these insurmountable safety concerns and the significant hurdles required to potentially mitigate the thrombotic risk, Zafgen announced in July 2016 the discontinuation of the beloranib development program.[4][13]

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety findings from the major beloranib clinical trials.

## Table 1: Efficacy Outcomes of Key Beloranib Clinical Trials



| Trial                | Patient<br>Population                        | Treatment<br>Arms                                                             | Primary<br>Efficacy<br>Endpoint(s)           | Key Efficacy<br>Results                                                                                                                  |
|----------------------|----------------------------------------------|-------------------------------------------------------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| ZAF-311<br>(bestPWS) | Prader-Willi<br>Syndrome                     | <ul><li>1.8 mg beloranib,</li><li>2.4 mg beloranib,</li><li>Placebo</li></ul> | Change in HQ-<br>CT score and<br>body weight | Statistically significant reductions in both HQ-CT scores and body weight for both beloranib doses compared to placebo.[6][7]            |
| ZAF-203              | Severe Obesity<br>& Type 2<br>Diabetes       | 1.2 mg beloranib,<br>1.8 mg beloranib,<br>Placebo                             | Change in body<br>weight                     | Statistically significant weight loss of 13.5% (1.2 mg) and 12.7% (1.8 mg) vs. 3.1% for placebo.[3][5]                                   |
| ZAF-221              | Hypothalamic<br>Injury-Associated<br>Obesity | 1.8 mg beloranib,<br>Placebo                                                  | Change in body<br>weight                     | Mean weight loss of 3.4 kg at 4 weeks and 6.2 kg at 8 weeks with beloranib, compared to a 0.3 kg weight loss with placebo at 4 weeks.[9] |

# Table 2: Reported Venous Thromboembolic Events (VTEs) in Beloranib Clinical Trials



| Trial                | Patient<br>Population                  | Beloranib<br>Dose(s) | Reported VTEs<br>in Beloranib<br>Arms                                                | Reported VTEs<br>in Placebo<br>Arm |
|----------------------|----------------------------------------|----------------------|--------------------------------------------------------------------------------------|------------------------------------|
| ZAF-311<br>(bestPWS) | Prader-Willi<br>Syndrome               | 1.8 mg, 2.4 mg       | 2 fatal pulmonary<br>embolisms, 2<br>deep vein<br>thromboses.                        | 0                                  |
| ZAF-203              | Severe Obesity<br>& Type 2<br>Diabetes | 1.2 mg, 1.8 mg       | 1 pulmonary embolism, 1 deep vein thrombosis, 1 superficial thrombophlebitis. [5][7] | 0                                  |
| Other Trials         | General Obesity                        | Various              | Reports of thromboembolic events in ongoing and prior clinical trials.[11]           | Not specified                      |

## **Experimental Protocols**

While full clinical trial protocols are not publicly available, the following summarizes the key methodological aspects of the pivotal ZAF-311 trial based on published data.

## **ZAF-311 (bestPWS) Trial Protocol Summary**

- Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
- Participants: 107 adolescents (aged 12 and older) and adults with a confirmed diagnosis of Prader-Willi syndrome and significant hyperphagia.[6][7]
- Intervention: Subcutaneous injections of beloranib (1.8 mg or 2.4 mg) or placebo administered twice weekly for 26 weeks.[2][7]



#### Primary Endpoints:

- Change from baseline in hyperphagia-related behaviors, assessed by the caregiverreported Hyperphagia Questionnaire for Clinical Trials (HQ-CT). The HQ-CT is a 9-item questionnaire that evaluates the frequency and severity of food-seeking behaviors.
- Change from baseline in body weight.
- Safety Assessments: Monitoring of adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Following the initial reports of VTEs, enhanced screening and monitoring for thrombotic events were implemented.[11]

## Signaling Pathways and Pathophysiological Mechanisms

The dual effects of beloranib – potent weight loss and a prothrombotic state – are believed to stem from its inhibition of the MetAP2 enzyme.

## **Proposed Mechanism of Action for Weight Loss**

MetAP2 inhibition is thought to lead to weight loss through a multi-faceted mechanism that includes reduced appetite and increased energy expenditure. By inhibiting MetAP2, beloranib was proposed to modulate signaling pathways that control lipid metabolism, leading to a reduction in the synthesis of new fat molecules and an increase in the breakdown of stored fat.





Click to download full resolution via product page

Proposed Mechanism of Beloranib-Induced Weight Loss

### **Putative Mechanism of Thrombosis**

The precise mechanism by which MetAP2 inhibition leads to a prothrombotic state is not fully understood, but it is hypothesized to involve the vascular endothelium. Endothelial cells play a crucial role in maintaining blood fluidity by expressing both anticoagulant and procoagulant factors. It is theorized that beloranib, by inhibiting MetAP2 in endothelial cells, may have shifted this balance towards a more procoagulant state. Potential mechanisms include:

Increased expression of procoagulant factors: MetAP2 inhibition may have led to an
upregulation of tissue factor, a key initiator of the coagulation cascade, on the surface of
endothelial cells.



- Decreased expression of anticoagulant factors: The drug might have reduced the expression
  of natural anticoagulants produced by endothelial cells, such as thrombomodulin or tissue
  factor pathway inhibitor (TFPI).
- Inhibition of fibrinolysis: Beloranib could have increased the expression of plasminogen activator inhibitor-1 (PAI-1), a key inhibitor of the fibrinolytic system, which is responsible for breaking down blood clots.



Click to download full resolution via product page

Hypothesized Mechanism of Beloranib-Induced Thrombosis

### Conclusion

The story of beloranib serves as a critical case study in drug development, highlighting the delicate balance between efficacy and safety. While the MetAP2 inhibitor showed remarkable promise in treating severe and complex forms of obesity, the unacceptable risk of life-



threatening thromboembolic events led to its necessary downfall. The termination of the beloranib clinical trials underscores the paramount importance of rigorous safety monitoring and the unpredictable nature of targeting fundamental biological pathways. The insights gained from the beloranib program, however, continue to inform the development of next-generation therapies for obesity, with a heightened awareness of the potential for off-target effects and the critical need for a thorough understanding of a drug's complete biological profile. Zafgen and other companies have since pursued the development of second-generation MetAP2 inhibitors with modified properties aimed at retaining the metabolic benefits while mitigating the thrombotic risk.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. investors.larimartx.com [investors.larimartx.com]
- 2. fpwr.org [fpwr.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Belanorib: Good Weight Loss Efficacy But Troubling VTE Risk | Dr. Sharma's Obesity Notes [drsharma.ca]
- 6. Zafgen Announces Initial Results from Phase 2a Study of Beloranib in Patients with Prader-Willi Syndrome Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
- 7. sec.gov [sec.gov]
- 8. investors.larimartx.com [investors.larimartx.com]
- 9. sec.gov [sec.gov]
- 10. Zafgen Announces Initiation Of Phase 2b Trial Of Beloranib In Severe Obesity -BioSpace [biospace.com]
- 11. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Regulation of endothelial cell coagulant properties. Modulation of tissue factor, plasminogen activator inhibitors, and thrombomodulin by phorbol 12-myristate 13-acetate and tumor necrosis factor PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [The Precipitous Fall of Beloranib: A Technical Analysis
  of Clinical Trial Terminations]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b057159#historical-context-of-beloranib-clinical-trial-terminations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com